molecular formula C10H13ClO2 B7975402 [3-Chloro-2-(propan-2-yloxy)phenyl]methanol

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol

Cat. No.: B7975402
M. Wt: 200.66 g/mol
InChI Key: YEYOWBLSCUEEMV-UHFFFAOYSA-N
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Description

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol It is a derivative of benzenemethanol, featuring a chloro group and a propan-2-yloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 3-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the propan-2-yloxy group on the phenyl ring. The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 3-chloro-2-(propan-2-yloxy)benzaldehyde or 3-chloro-2-(propan-2-yloxy)acetophenone.

    Reduction: Formation of 3-chloro-2-(propan-2-yloxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-Chloro-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    [3-Bromo-2-(propan-2-yloxy)phenyl]methanol: Similar structure but with a bromo group instead of a chloro group.

    [3-Chloro-2-(ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is unique due to the presence of both the chloro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chloro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOWBLSCUEEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisobutylaluminum lithium hydride (26.8 mL of a 1.0 M in hexanes, 26.8 mmol) was added dropwise to a solution of 3-chloro-2-isopropoxybenzoic acid isopropyl ester (2.29 g, 8.94 mmol) in THF (20 mL) under N2 at 0° C. After the addition was complete, the ice bath was removed, the solution warmed to ambient temperature, and the reaction mixture stirred for 5 d. The reaction was cooled to 0° C. and quenched using 1N HCl (100 mL) until all the solids dissolved. The solution was extracted with Et2O (3×50 mL). The combined organics were washed with brine (2×100 mL), dried (Na2SO4) and concentrated to yield the title compound (1.60 g, 89%) as an off-white solid: 1H NMR (500 MHz, DMSO-d6) δ 7.41 (d, J=4.5 Hz, 1H), 7.33 (dd, J=8.0, 1.5 Hz, 1H), 7.11 (t, J=8.0 Hz, 1H), 5.19 (t, J=5.7 Hz, 1H), 4.53 (d, J=5.5 Hz, 1H), 4.44-4.36 (m, 1H), 1.24 (d, J=6.1 Hz, 6H).
Name
Diisobutylaluminum lithium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloro-2-isopropoxybenzoic acid isopropyl ester
Quantity
2.29 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

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